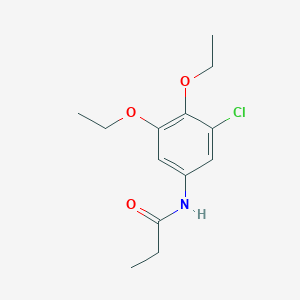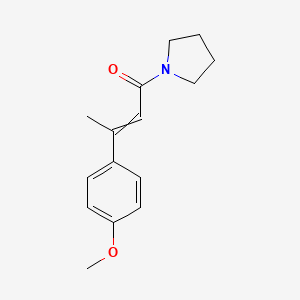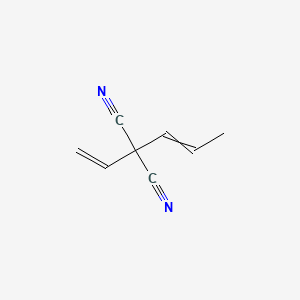![molecular formula C12H29NO2Si2 B14359152 Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate CAS No. 94143-84-7](/img/structure/B14359152.png)
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making the compound useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate typically involves the reaction of trimethylsilyl chloride with ammonia, followed by further reactions to introduce the methyl ester group . The reaction conditions often require anhydrous environments and the use of non-nucleophilic bases such as lithium bis(trimethylsilyl)amide (LiHMDS) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or ozone.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silicon dioxide, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the study of silicon-based life forms and their metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of silicon-based materials and coatings.
Wirkmechanismus
The mechanism of action of Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate involves its interaction with various molecular targets. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with specific enzymes or receptors. The pathways involved often include the formation of silicon-oxygen or silicon-nitrogen bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)amine: Another organosilicon compound with similar properties but different applications.
Hexamethyldisilazane: Used in similar reactions but has different reactivity due to the presence of nitrogen.
Uniqueness
Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate is unique due to its specific combination of trimethylsilyl groups and a methyl ester group. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
94143-84-7 |
|---|---|
Molekularformel |
C12H29NO2Si2 |
Molekulargewicht |
275.53 g/mol |
IUPAC-Name |
methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H29NO2Si2/c1-12(2,11(14)15-3)10-13(16(4,5)6)17(7,8)9/h10H2,1-9H3 |
InChI-Schlüssel |
KMSNGUJKASCLNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN([Si](C)(C)C)[Si](C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)


![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)

![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)

![1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene](/img/structure/B14359140.png)
